2-(3-methylphenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound is a sulfonamide derivative featuring a 3-methylphenyl group attached to an acetamide core, linked via a sulfonylethyl chain to a piperazine ring substituted with a pyridin-2-yl moiety. Its structural complexity combines pharmacologically relevant groups:
- 3-methylphenyl acetamide: May enhance lipophilicity and receptor binding.
- Sulfonylethyl linker: Improves solubility and metabolic stability.
- 4-(pyridin-2-yl)piperazine: Facilitates interactions with neurotransmitter receptors or enzymes.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-17-5-4-6-18(15-17)16-20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)19-7-2-3-8-21-19/h2-8,15H,9-14,16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIKHZXRYZFKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methylphenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic molecule that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.51 g/mol. Its structure features a piperazine ring, which is known for facilitating interactions with various biological targets.
Research indicates that compounds containing piperazine moieties often exhibit significant interactions with neurotransmitter receptors, particularly in the central nervous system. The sulfonamide group in this compound may enhance its binding affinity and selectivity towards specific targets, potentially influencing neurotransmission and other physiological processes.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of similar piperazine derivatives against various pathogens. For example, compounds derived from piperazine have shown activity against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values as low as 1.35 μM . While specific data on the subject compound is limited, its structural similarities suggest potential antimicrobial properties.
Neuropharmacological Effects
Piperazine derivatives are commonly investigated for their neuropharmacological effects. The compound may influence serotonin and dopamine pathways, which could lead to anxiolytic or antidepressant effects. In vitro studies have shown that derivatives can modulate acetylcholinesterase activity, impacting cognitive functions .
Case Studies
- Antitubercular Activity : A series of substituted piperazine derivatives were synthesized and tested for their antitubercular activity. Some exhibited significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential for similar compounds to exhibit comparable efficacy.
- Cytotoxicity Assessment : In evaluating safety profiles, compounds similar to the one were tested on HEK-293 cells, showing low cytotoxicity at concentrations up to 50 μM . Such findings are crucial for determining therapeutic windows.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Pharmacological Implications
The table below highlights key structural differences and reported activities of analogous compounds:
Key Observations:
Phenyl Substituent Position: The 3-methylphenyl group in the target compound (vs. 4-methylphenoxy in ) may alter binding pocket interactions due to steric and electronic effects. Ethyl or methoxy substituents (e.g., ) modulate lipophilicity and hydrogen-bonding capacity.
Heterocyclic Core: Pyrazine (in ) vs. Piperazine Substitution: Pyridin-2-yl (target) vs. methoxyphenyl () affects receptor selectivity. Pyridine’s basicity may improve CNS penetration.
Linker Chemistry :
- Sulfonyl (target) vs. sulfanyl (): Sulfonyl groups increase solubility and oxidative stability but reduce membrane permeability compared to thioethers.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
